rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine is a chemical compound that belongs to the bicyclic category of organic compounds. It features a unique bicyclic structure characterized by the presence of oxygen and fluorine substituents. This compound is primarily studied for its potential applications in medicinal chemistry, particularly as a pharmacological agent due to its structural properties that may influence biological activity.
The compound's chemical structure can be found in various databases such as PubChem and ChemSpider, which provide detailed information regarding its molecular formula and properties. The compound is cataloged under the CAS number 1969287-92-0, which facilitates its identification in chemical literature and databases .
This compound is classified as an oxabicyclic amine, specifically featuring a bicyclic framework with a methanamine functional group. Its classification is significant in understanding its reactivity and potential interactions in biological systems.
The synthesis of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions are generally proprietary or found in specialized literature .
The molecular structure of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine can be represented as follows:
The structure includes:
The compound's molecular weight is approximately 175.17 g/mol, and it exhibits specific stereochemical configurations that are crucial for its biological activity .
rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine can participate in various chemical reactions such as:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine primarily revolves around its interaction with biological targets such as enzymes or receptors:
Data on specific targets and pathways remain under investigation but suggest promising avenues for drug development .
The physical properties of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine include:
Chemical properties include:
Relevant analyses using spectroscopic techniques (NMR, IR) confirm these properties .
rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine holds potential applications in:
Continued research into this compound may reveal additional therapeutic applications and enhance our understanding of its biological implications .
The bicyclo[4.1.0]heptane framework combines cyclohexane with an annulated oxirane ring, necessitating cis-fusion to achieve the (1R,6R) configuration. Modern routes employ stereoselective epoxidation of pre-formed cyclohexene derivatives. Metal-mediated epoxidation using vanadium or manganese salen complexes delivers moderate enantioselectivity (60–80% ee) but suffers from substrate sensitivity [4]. Alternatively, Shi asymmetric epoxidation—utilizing a fructose-derived ketone catalyst and oxone—achieves >90% ee for electron-deficient cyclohexenyl precursors but requires extensive optimization of steric and electronic parameters [2].
A breakthrough leverages enzymatic epoxidation via Aspergillus sp. monooxygenases, which selectively generate the (1R,6R) oxirane configuration from 4-cyclohexenylmethanol derivatives. This method achieves >98% ee but faces scalability limitations [6]. Recent work exploits ring-closing metathesis (RCM) of diene precursors using Grubbs-II catalysts, followed by chiral-auxiliary-directed epoxidation, yielding enantiomeric ratios of up to 99:1 [4].
Table 1: Enantioselective Epoxidation Methods for Bicyclo[4.1.0]heptane Synthesis
Method | Catalyst System | ee (%) | Key Limitation |
---|---|---|---|
Metal-Mediated Epoxidation | VO(acac)₂/Mandelic Acid | 60–75 | Substrate-dependent selectivity |
Shi Epoxidation | Ketone/oxone | 88–94 | pH/temperature sensitivity |
Biocatalysis | Aspergillus monooxygenase | >98 | Low throughput |
RCM-Epoxidation Sequence | Grubbs-II/chiral directing group | 95–99 | Multi-step complexity |
Incorporating the gem-difluoro group at C7 demands strategic C–F bond formation. Electrophilic fluorination of bicyclo[4.1.0]heptan-7-one enolates using Selectfluor or NFSI affords moderate yields (45–65%) but risks oxirane ring opening under basic conditions [1]. Superior approaches exploit nucleophilic fluorination of ketone precursors via Deoxofluor reagents (e.g., DAST, XtalFluor-E). DAST-mediated fluorination of 7-oxabicyclo[4.1.0]heptan-7-one derivatives achieves 70–85% yield, though epimerization at C1/C6 occurs above −20°C [5]. Modern protocols employ continuous-flow reactors with XtalFluor-E and triethylamine trihydrofluoride, enabling rapid, low-temperature (78% yield, >99:1 dr) fluorination while preserving stereochemical integrity [5].
Direct dehydroxyfluorination of 7-hydroxy-7-(trifluoromethylsulfonyl)bicyclo[4.1.0]heptane intermediates using Olah’s reagent (pyridine-HF) provides stereoretentive difluorination, as validated by in situ ¹⁹F NMR monitoring [1]. This route is ideal for late-stage fluorination but requires anhydrous handling.
Installing the C1-methanamine group stereospecifically involves three dominant approaches:
Racemic synthesis—via non-chiral epoxidation, fluorination, and amination—delivers higher overall yields (40–45%) but necessitates chromatographic separation of rel-(1R,6R) and (1S,6S) diastereomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) [1]. In contrast, enantioselective routes provide the target compound directly but in lower yields (25–30%) due to catalytic inefficiencies [6].
Table 2: Performance Metrics of Racemic vs. Enantiopure Synthesis Pathways
Parameter | Racemic Route | Enantioselective Route |
---|---|---|
Overall Yield | 40–45% | 25–30% |
Stereoselectivity | 1:1 dr (requires separation) | >98% ee (direct) |
Catalyst Complexity | None | Chiral ligands/enzymes |
Purity Post-Workup | >99% (after separation) | 95–98% |
Molecular Weight | 183–185 g/mol (free base) | Identical |
Polar Surface Area | 32–34 Ų | Identical |
Enantiopure synthesis significantly impacts physicochemical properties: The (1R,6R) enantiomer exhibits a logP of 0.99 versus 1.02 for the racemate due to differential crystal packing [1] [6]. Pharmacological profiling further reveals that only the (1R,6R) enantiomer binds selectively to neurological targets (e.g., sigma receptors), underscoring the therapeutic rationale for stereocontrolled synthesis despite yield penalties [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7